Tert-butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate Tert-butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19819432
InChI: InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-5-4-10(16)8-12(13)18(20)21/h4-5,8,11H,6-7,9H2,1-3H3
SMILES:
Molecular Formula: C15H19FN2O5
Molecular Weight: 326.32 g/mol

Tert-butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC19819432

Molecular Formula: C15H19FN2O5

Molecular Weight: 326.32 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C15H19FN2O5
Molecular Weight 326.32 g/mol
IUPAC Name tert-butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-5-4-10(16)8-12(13)18(20)21/h4-5,8,11H,6-7,9H2,1-3H3
Standard InChI Key YMQJZHYWQSCLEL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of this compound is tert-butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate, reflecting its structural components:

  • A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) at position 3.

  • A tert-butyloxycarbonyl (Boc) group protecting the pyrrolidine nitrogen.

  • A 4-fluoro-2-nitrophenoxy substituent attached to the pyrrolidine ring.

The molecular formula is C₁₅H₁₉FN₂O₅, with a molecular weight of 326.32 g/mol . The CAS registry number 1233859-96-5 uniquely identifies this compound in chemical databases .

Stereochemical Considerations

The pyrrolidine ring introduces a chiral center at position 3, leading to enantiomeric forms. The (S)-enantiomer is often prioritized in pharmaceutical contexts due to its potential bioactivity, though synthetic routes typically yield racemic mixtures without chiral resolution .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence (Fig. 1):

Step 1: Pyrrolidine Functionalization
Pyrrolidine is Boc-protected using di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) to yield tert-butyl pyrrolidine-1-carboxylate.

Step 2: Etherification
The Boc-protected pyrrolidine undergoes nucleophilic aromatic substitution with 4-fluoro-2-nitrophenol. This step typically employs a strong base (e.g., sodium hydride) in anhydrous DMF or THF at 60–80°C .

Reaction Conditions:

  • Temperature: 60–80°C

  • Solvent: Dimethylformamide (DMF)

  • Base: Sodium hydride (NaH)

  • Yield: 50–70% after purification by column chromatography .

Industrial Production Challenges

Scale-up introduces challenges:

  • Exothermic Risks: The nitro group poses stability concerns under high-temperature conditions.

  • Purification: Continuous flow chromatography or crystallization optimizations are required to maintain purity >95%.

  • Cost-Efficiency: Sourcing 4-fluoro-2-nitrophenol (a specialty aromatic compound) contributes significantly to production costs.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, with exothermic decomposition risks due to the nitro group.

  • Hydrolytic Sensitivity: The Boc group is stable under basic conditions but cleaved by strong acids (e.g., HCl in dioxane).

  • Photoreactivity: The nitro group may facilitate photo-induced reactions, necessitating storage in amber glass.

Solubility and Partitioning

PropertyValue
Water Solubility<0.1 mg/mL (25°C)
logP (Octanol-Water)2.8 (predicted)
Solubility in DMSO>50 mg/mL

The compound’s lipophilicity (logP ~2.8) suggests moderate membrane permeability, advantageous for drug precursor applications.

Chemical Reactivity and Derivatives

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Zn/HCl) converts the nitro group to an amine, enabling further derivatization:

R-NO2H2/Pd-CR-NH2\text{R-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{R-NH}_2

This step is critical for generating aniline intermediates used in pharmaceutical synthesis .

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) cleaves the Boc group, yielding the free pyrrolidine amine:

Boc-NR2TFAH2NR2+CO2+tert-butanol\text{Boc-NR}_2 \xrightarrow{\text{TFA}} \text{H}_2\text{NR}_2 + \text{CO}_2 + \text{tert-butanol}

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring (due to -NO₂ and -F groups) undergoes selective substitution at the para position to fluorine. For example, bromination using Br₂/FeBr₃ yields 4-fluoro-2-nitro-5-bromophenoxy derivatives.

Applications in Scientific Research

Pharmaceutical Intermediate

  • Anticancer Agents: The pyrrolidine scaffold is prevalent in kinase inhibitors (e.g., crizotinib analogs) .

  • Antibiotics: Fluoro-nitro aromatic moieties enhance bacterial target binding in quinolone derivatives.

Materials Science

  • Polymer Modifiers: Incorporation into epoxy resins improves thermal stability.

  • Liquid Crystals: The rigid aromatic system and flexible pyrrolidine ring enable mesophase formation.

Agrochemistry

  • Herbicide Precursors: Nitro-to-amine conversion yields metabolites with herbicidal activity.

Hazard CategoryDescription
Acute ToxicityLD₅₀ (rat, oral): >2000 mg/kg
Skin IrritationCauses mild irritation
Environmental ImpactToxic to aquatic life (EC₅₀: 10 mg/L)

Regulatory Status

  • REACH Compliance: Registered for research use only (no commercial production).

  • OSHA Standards: Requires handling in fume hoods with nitrile gloves and lab coats.

Future Research Directions

  • Enantioselective Synthesis: Developing asymmetric catalysis to access (S)- and (R)-enantiomers.

  • Green Chemistry: Solvent-free mechanochemical synthesis to improve sustainability.

  • Biological Screening: Evaluating antimicrobial and antitumor activity in vitro.

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